13-Tetradecynoic acid

Catalog No.
S517998
CAS No.
82909-47-5
M.F
C14H24O2
M. Wt
224.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
13-Tetradecynoic acid

CAS Number

82909-47-5

Product Name

13-Tetradecynoic acid

IUPAC Name

tetradec-13-ynoic acid

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h1H,3-13H2,(H,15,16)

InChI Key

JNXXRQLAAJXERE-UHFFFAOYSA-N

SMILES

C#CCCCCCCCCCCCC(=O)O

solubility

Soluble in DMSO

Synonyms

Alkynyl Myristic Acid

Canonical SMILES

C#CCCCCCCCCCCCC(=O)O

The exact mass of the compound 13-Tetradecynoic acid is 224.1776 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Activity

Studies suggest that 13-TDDA may possess antimicrobial properties. For instance, research published in 2017 identified 13-TDDA as one of several bioactive compounds in the methanolic extract of E. coli []. This indicates that 13-TDDA might contribute to the extract's antibacterial properties. However, further investigation is needed to isolate and determine the specific effects of 13-TDDA against various microbes.

13-Tetradecynoic acid is a long-chain fatty acid characterized by a terminal alkyne functional group. Its chemical formula is C14H26O2C_{14}H_{26}O_2, and it features a carbon chain of fourteen carbon atoms with a triple bond located at the thirteenth carbon. This compound belongs to the class of fatty acids and is classified as an alkynyl fatty acid, which distinguishes it from more common saturated or unsaturated fatty acids due to the presence of the alkyne group.

The compound is insoluble in water but can dissolve in organic solvents, making it suitable for various chemical applications. Its melting point is approximately 54°C (129°F) and it has a boiling point of about 250°C (482°F) at reduced pressure, indicating that it remains stable under typical laboratory conditions .

  • Current research hasn't established a specific mechanism of action for 13-tetradecynoic acid. However, the unique structure suggests potential applications in various areas:
    • Due to the alkyne group, it could be used to target specific enzymes or receptors in biological systems by attaching functional groups that interact with those targets [].
    • The carboxylic acid group allows for conjugation with biomolecules like peptides or proteins, potentially creating novel drug delivery systems [].
  • Information on specific hazards associated with 13-tetradecynoic acid is limited. As with most organic compounds, it's advisable to handle it with care, using appropriate personal protective equipment (PPE) like gloves and goggles in a well-ventilated area.

  • Neutralization Reactions: It reacts with bases to form salts and water, releasing hydrogen ions in the process.
  • Esterification: The acid can react with alcohols to form esters, which are often used in various industrial applications.
  • Hydrogenation: Under specific conditions, the triple bond can be hydrogenated to form a saturated fatty acid.
  • Oxidation: Like other fatty acids, it can be oxidized by strong oxidizing agents, leading to the formation of various oxidation products .

Research indicates that 13-tetradecynoic acid exhibits notable biological activities. It has been studied for its potential effects on lipid metabolism and its role in cellular signaling pathways. The unique alkyne structure may influence its interactions with biological membranes and proteins, leading to various physiological effects.

The synthesis of 13-tetradecynoic acid can be achieved through several methods:

  • Alkyne Synthesis: One common approach involves the alkylation of sodium acetylide with a suitable halide precursor that contains a long carbon chain.
  • Fatty Acid Derivatives: Starting from naturally occurring fatty acids, such as myristic acid, one can introduce a triple bond through dehydrohalogenation or other coupling reactions.
  • Chemical Modifications: Various synthetic routes may involve modifications of existing fatty acids using reagents that facilitate the introduction of the alkyne functional group .

Due to its unique structure and properties, 13-tetradecynoic acid finds applications in several fields:

  • Biochemical Research: It serves as a tool for studying lipid metabolism and membrane dynamics.
  • Cosmetics: The compound may be used in formulations for skin care products due to its potential beneficial effects on skin health.
  • Pharmaceuticals: Its unique properties could lead to the development of novel therapeutic agents targeting lipid-related diseases .

Studies exploring the interactions of 13-tetradecynoic acid with biological systems have revealed insights into its potential effects on cell membranes and metabolic pathways. The alkyne group may enhance its ability to integrate into lipid bilayers, influencing membrane fluidity and protein function.

Research has also highlighted its interactions with enzymes involved in fatty acid metabolism, suggesting that it could modulate enzymatic activity or serve as an inhibitor in specific pathways. These findings underscore the importance of further investigation into its pharmacological potential .

Several compounds share structural similarities with 13-tetradecynoic acid. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
Myristic AcidSaturated Fatty AcidNo double or triple bonds; commonly found in nut oils.
Palmitoleic AcidMonounsaturated Fatty AcidContains one double bond; important in human metabolism.
12-Hydroxystearic AcidHydroxy Fatty AcidContains a hydroxyl group; used in cosmetics for emollient properties.
9-Tetradecenoic AcidUnsaturated Fatty AcidContains one double bond; similar chain length but different saturation state.

The uniqueness of 13-tetradecynoic acid lies in its alkyne functionality, which imparts distinct chemical reactivity and biological activity compared to these similar compounds .

Natural Occurrence in Botanical Sources (Persea Americana Mill)

13-Tetradecynoic acid represents a distinctive terminal alkynyl fatty acid characterized by a fourteen-carbon chain with a triple bond positioned at the thirteenth carbon atom [1] [2]. This compound belongs to the specialized class of acetylenic fatty acids, which are relatively uncommon in nature compared to their saturated and unsaturated counterparts [3] [4].

The natural occurrence of 13-tetradecynoic acid has been documented primarily in botanical sources, with particular emphasis on avocado (Persea americana Mill.) where it has been identified as a significant component [5]. Research indicates that the methyl ester derivative of this compound constitutes a major component in avocado seed extracts, reaching relative abundances of 21.45%, which surpasses many other fatty acid components present in the seed material [5].

Acetylenic fatty acids, including 13-tetradecynoic acid, are most commonly found in tropical plants, particularly those belonging to the order Santalales, which includes the families Santalaceae and Olacaceae [4]. These unusual fatty acids are predominantly located in seed oils rather than in vegetative tissues such as leaves, roots, or stems [6]. The presence of such compounds in seed oils suggests their potential role as storage lipids or defensive compounds against predators and pathogens [7].

The distribution of acetylenic fatty acids in plant families demonstrates remarkable specificity. While saturated and monounsaturated fatty acids are ubiquitous across plant species, terminal alkynyl fatty acids like 13-tetradecynoic acid exhibit limited taxonomic distribution [3] [4]. This restricted occurrence pattern indicates specialized biosynthetic pathways that have evolved in specific plant lineages.

In Persea americana, the fatty acid composition varies significantly between different plant parts. Analysis of avocado pulp, seed, and peel reveals that oleic acid (C18:1) serves as the predominant fatty acid across all tissues, with concentrations ranging from 41.28% in seeds to 57.93% in pulp [8]. However, the presence of 13-tetradecynoic acid appears to be primarily concentrated in seed tissues, where specialized metabolic processes may facilitate its biosynthesis and accumulation.

The biochemical significance of 13-tetradecynoic acid in botanical systems extends beyond simple storage functions. Research suggests that acetylenic fatty acids may serve multiple biological roles, including antimicrobial activity, insecticidal properties, and participation in plant defense mechanisms [3] [7]. The terminal alkyne functionality confers unique chemical reactivity that may contribute to these biological activities.

Laboratory Synthesis Pathways

Saponification and Esterification Protocols

The synthesis of 13-tetradecynoic acid frequently involves esterification and saponification reactions for both synthetic manipulation and purification purposes. These transformations are essential for protecting the carboxylic acid functionality during synthetic operations and for facilitating chromatographic separations [16].

Esterification protocols for acetylenic fatty acids typically employ standard Fischer esterification conditions using methanol and catalytic amounts of sulfuric acid or hydrogen chloride [17]. The reaction proceeds under reflux conditions for several hours, with water removal driving the equilibrium toward ester formation. For 13-tetradecynoic acid, methylation yields the corresponding methyl ester (methyl tetradec-13-ynoate), which exhibits improved volatility and stability compared to the free acid [18].

The choice of esterification conditions requires careful consideration of the acetylenic functionality. Strongly acidic conditions may promote undesired side reactions, including alkyne hydration or polymerization [16]. Therefore, mild esterification protocols using diazomethane or trimethylsilyldiazomethane provide superior results for sensitive acetylenic substrates, albeit with increased safety concerns and specialized handling requirements.

Saponification reactions for converting fatty acid esters back to free acids employ alkaline hydrolysis conditions [16]. Sequential alkaline saponification protocols have been developed specifically for acetylenic fatty acids to minimize degradation of the triple bond functionality [16]. These methods employ potassium hydroxide in ethanol at moderate temperatures (40-60°C), followed by acidification to precipitate the free fatty acid.

Advanced saponification protocols have been developed to address the challenges associated with complex lipid mixtures containing both acid-sensitive and base-sensitive components [16]. Sequential alkaline saponification followed by acid hydrolysis and esterification provides enhanced recovery of both cyclopropane fatty acids and hydroxylated fatty acids while preserving acetylenic functionality [16]. This one-tube method involves partitioning fatty acids released during the alkaline step into an organic phase during the aqueous acid hydrolysis step, followed by extraction and esterification under mild conditions.

The esterification of 13-tetradecynoic acid with various alcohols beyond methanol enables the preparation of ethyl, propyl, and other alkyl esters for specific applications [19]. Fatty acid ethyl esters (FAEE) preparation involves in situ transesterification procedures that combine extraction and esterification in a single operation [19]. These methods prove particularly valuable for biotechnological applications where rapid processing minimizes oxidative degradation of sensitive acetylenic bonds.

Purification Strategies via Chromatographic Techniques

The purification of 13-tetradecynoic acid from complex mixtures requires sophisticated chromatographic approaches tailored to the unique properties of acetylenic fatty acids. These strategies must address the compound's moderate polarity, terminal alkyne reactivity, and potential for degradation under harsh conditions [20] [21].

Silica gel column chromatography represents the most widely adopted technique for preparative-scale purification of fatty acids [22] [23]. The optimal silica gel specification employs 70-230 mesh particle size with a column height-to-diameter ratio of approximately 20:1 [22]. Loading capacity should not exceed 30 mg of total lipids per gram of dry silica gel to maintain resolution [22]. Step-wise elution using hexane/diethyl ether mixtures provides effective separation, typically beginning with 98:2 hexane/ether and progressing to 85:15 for acetylenic fatty acid elution [23].

The separation mechanism relies on differential adsorption based on functional group polarity and hydrogen bonding interactions [22]. Terminal alkynes exhibit intermediate polarity between saturated fatty acids and those containing hydroxyl or other polar substituents [23]. Careful optimization of solvent polarity enables baseline separation of 13-tetradecynoic acid from common fatty acid contaminants such as oleic acid, palmitic acid, and stearic acid.

Reversed-phase high-performance liquid chromatography (RP-HPLC) provides superior resolution for analytical and preparative applications [24] [25]. Octadecylsilyl (C18) stationary phases effectively separate fatty acids based on both chain length and degree of unsaturation [24]. The first double bond reduces effective chain length by approximately two carbon units, while the acetylenic triple bond exhibits intermediate behavior between saturated and monounsaturated analogues [24].

Mobile phase optimization for RP-HPLC employs acetonitrile-water gradients, with aqueous phosphoric acid substitution improving peak shape for free fatty acids [26]. Detection methods include ultraviolet absorption at 192 nm for unsaturated components and 205 nm for improved sensitivity with saturated fatty acids [26]. The acetylenic functionality provides enhanced UV absorption compared to saturated fatty acids, facilitating detection and quantitation [24].

Silver ion chromatography offers exceptional selectivity for separating fatty acids according to their degree of unsaturation [21] [27]. AgNO₃-impregnated silica gel interacts differentially with π-electron systems, enabling separation of saturated, monounsaturated, and acetylenic fatty acids [27]. This technique proves particularly valuable for purifying 13-tetradecynoic acid from mixtures containing multiple unsaturated fatty acids of similar chain length.

The preparation of silver ion stationary phases involves impregnating silica gel with silver nitrate solution followed by controlled drying [27]. Typical loadings employ 5g AgNO₃ per 95g silica gel (70-230 mesh), with drying at 105-110°C for 8 hours [27]. Elution employs hexane/diethyl ether gradients, with acetylenic fatty acids typically eluting between monounsaturated and polyunsaturated species.

Solid-phase extraction (SPE) provides rapid and efficient purification for specific fatty acid classes [17] [28]. Aminopropyl-silica columns enable selective retention and elution of fatty acid ethyl esters, with hexane elution providing good separation from cholesteryl esters [17]. Subsequent separation on octadecylsilyl columns using isopropanol-water (5:1 v/v) achieves complete purification of individual fatty acid species [17].

Supercritical fluid chromatography (SFC) represents an advanced technique for fatty acid analysis and purification [25]. Using carbon dioxide as the mobile phase with ODS silica gel columns enables complete separation of fatty acids with carbon numbers from 6 to 26 [25]. The method operates according to reversed-phase principles while providing enhanced efficiency and reduced solvent consumption compared to conventional HPLC [25].

Medium-pressure liquid chromatography (MPLC) using reversed-phase conditions has been specifically optimized for omega-3 fatty acid purification [29]. AQ-C18 stationary phases provide excellent selectivity for long-chain fatty acids, with capacity factors enabling preparative-scale operations [29]. Gradient elution using aqueous methanol or acetonitrile provides high-purity products suitable for pharmaceutical applications [29].

13-Tetradecynoic acid represents a terminal alkyne-substituted fatty acid characterized by its unique molecular architecture. The compound exhibits the molecular formula C₁₄H₂₄O₂ with a corresponding molecular weight of 224.34 grams per mole [1] [2] [3]. The elemental composition analysis reveals carbon constituting 74.96 percent, hydrogen 10.78 percent, and oxygen 14.26 percent of the total molecular mass. This composition reflects the characteristic structure of a fourteen-carbon fatty acid chain terminated by a carboxylic acid functional group and containing a terminal alkyne moiety at the omega position.

The structural designation follows the International Union of Pure and Applied Chemistry nomenclature as tetradecanoic-13-ynoic acid, emphasizing the presence of a triple bond at the thirteenth carbon position when counting from the carboxylic acid terminus [1] [3]. The compound maintains the general fatty acid backbone while incorporating the distinctive alkyne functionality that imparts unique physicochemical properties compared to its saturated counterpart, tetradecanoic acid (myristic acid).

PropertyValueSource
Molecular FormulaC₁₄H₂₄O₂ [1] [2] [3]
Molecular Weight224.34 g/mol [1] [2] [3]
Elemental Composition (%)C: 74.96, H: 10.78, O: 14.26Calculated from molecular formula

Phase Transition Properties (Melting/Boiling Points)

The phase transition characteristics of 13-tetradecynoic acid present significant analytical challenges due to limited comprehensive experimental data in the scientific literature. Unlike its saturated analog myristic acid, which has well-established melting and boiling points, the terminal alkyne modification in 13-tetradecynoic acid appears to have received insufficient systematic thermal analysis in published research.

Current literature indicates that the compound exists as a solid at room temperature, typically appearing as a light yellow to yellow crystalline material [4] [5]. The physical appearance may vary depending on purity levels and storage conditions, with some commercial preparations showing variations in coloration from light yellow to brown [4]. Storage recommendations consistently specify refrigeration at 2-8°C or freezer storage to maintain stability [3] [4].

The absence of definitive melting and boiling point data represents a significant gap in the physicochemical characterization of this compound. This limitation may be attributed to the compound's relatively recent emergence as a research tool in biochemical studies, particularly in click chemistry applications and fatty acid metabolism research [6]. The terminal alkyne functionality likely influences the thermal behavior compared to saturated fatty acids, potentially affecting intermolecular interactions and phase transition temperatures.

PropertyValueNotes
Melting PointData not definitively established**Limited experimental data available
Boiling PointData not definitively established**Limited experimental data available
Physical State at Room TemperatureSolid (light yellow to yellow) [4] [5]Appearance varies by purity and storage conditions

Solubility Profile in Organic Solvents

The solubility characteristics of 13-tetradecynoic acid demonstrate the typical behavior expected for medium-chain fatty acids with additional consideration for the terminal alkyne functionality. The compound exhibits excellent solubility in polar aprotic solvents and moderate solubility in protic solvents, while remaining essentially insoluble in aqueous media.

Dimethyl formamide (DMF) and dimethyl sulfoxide (DMSO) serve as optimal solvents, with solubility values of 10 milligrams per milliliter for both solvents [6] [4] [7]. These polar aprotic solvents effectively solvate the fatty acid chain while accommodating the terminal alkyne group through favorable electronic interactions. Ethanol demonstrates superior solubility at 12.5 milligrams per milliliter [6] [4] [7], making it the preferred solvent for stock solution preparation and chemical manipulations.

The aqueous solubility profile reflects the hydrophobic nature of the fourteen-carbon aliphatic chain. In aqueous phosphate-buffered saline (PBS) at pH 7.2, when mixed with ethanol in a 1:10 ratio (ethanol:PBS), the solubility dramatically decreases to 0.1 milligrams per milliliter [6] [4] [7]. Pure aqueous solutions demonstrate essentially negligible solubility, consistent with the general principles governing fatty acid water solubility, where carbon chain length exhibits an inverse relationship with aqueous solubility [8] [9].

Commercial suppliers recommend preparing stock solutions in ethanol and subsequently diluting into aqueous buffers for biological applications, with the caveat that aqueous solutions should not be stored for extended periods due to stability concerns [6].

SolventSolubility (mg/mL)ClassificationSource
Dimethyl Formamide (DMF)10Good [6] [4] [7]
Dimethyl Sulfoxide (DMSO)10Good [6] [4] [7]
Ethanol12.5Good [6] [4] [7]
Ethanol:PBS (pH 7.2) (1:10)0.1Poor [6] [4] [7]
WaterEssentially insolubleInsoluble [8] [9]

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 13-tetradecynoic acid through characteristic chemical shift patterns and coupling relationships. The proton NMR (¹H NMR) spectrum exhibits distinctive features that unambiguously identify the terminal alkyne functionality and fatty acid backbone.

The terminal alkyne proton appears as a characteristic sharp singlet in the region of 1.9-2.1 parts per million [10] [11]. This chemical shift reflects the deshielding effect of the sp-hybridized carbon while maintaining the typical alkyne proton multiplicity. The propargylic protons (those adjacent to the alkyne carbon) demonstrate chemical shifts in the range of 2.1-2.9 parts per million [10] [11], showing the expected downfield displacement due to the anisotropic effect of the triple bond.

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary structural information with enhanced resolution for carbon environments. The carbonyl carbon of the carboxylic acid group resonates in the typical range of 172-174 parts per million [12] [10], consistent with fatty acid carbonyl chemical shifts. The alkyne carbons appear in the characteristic 68-85 parts per million region [12] [10], with the terminal alkyne carbon typically showing distinct chemical shift values compared to internal alkyne carbons.

The aliphatic carbon atoms of the fatty acid chain demonstrate expected chemical shifts in the 14-35 parts per million range [12] [10], with the terminal methyl carbon appearing most upfield and methylene carbons distributed according to their electronic environments. The carbon directly attached to the carboxylic acid group (alpha carbon) shows appropriate downfield displacement due to the electron-withdrawing effect of the carbonyl group.

NMR TypeChemical Shift Range (ppm)Characteristic FeaturesReference
¹H NMR - Terminal alkyne proton~1.9-2.1Sharp singlet for terminal H [10] [11]
¹H NMR - Propargylic protons~2.1-2.9Affected by alkyne proximity [10] [11]
¹³C NMR - Carbonyl carbon172-174Carboxylic acid C=O [12] [10]
¹³C NMR - Alkyne carbons68-85 (typical alkyne region)Terminal C≡C carbons [12] [10]
¹³C NMR - Alkyl carbons14-35 (aliphatic region)Methyl and methylene carbons [12] [10]

Infrared (IR) Spectroscopy of Functional Groups

Infrared spectroscopy provides rapid and definitive identification of the key functional groups present in 13-tetradecynoic acid. The spectrum exhibits characteristic absorption bands that collectively confirm the presence of both carboxylic acid and terminal alkyne functionalities.

The terminal alkyne carbon-hydrogen stretch manifests as a sharp, strong absorption at approximately 3300 wavenumbers (cm⁻¹) [13] [14] [15]. This characteristic peak provides unambiguous evidence for the terminal alkyne group and distinguishes the compound from internal alkynes, which lack this distinctive absorption. The sharpness and intensity of this band make it an excellent diagnostic feature for rapid identification.

The alkyne carbon-carbon triple bond stretch appears in the region of 2150-2100 wavenumbers [13] [14] [15], although this absorption typically exhibits weak to medium intensity due to the relatively low polarity of the triple bond [16]. The weakness of this absorption can occasionally complicate identification, particularly in complex mixtures or when overlapping with other absorptions occurs.

The carboxylic acid carbonyl stretch provides a strong, characteristic absorption in the range of 1730-1700 wavenumbers [13] [14] [15]. This intense band confirms the presence of the carboxylic acid functional group and appears at frequencies typical for aliphatic carboxylic acids. The carboxylic acid hydroxyl stretch manifests as a characteristically broad absorption spanning 3300-2400 wavenumbers [13] [14] [15], often overlapping with the alkyne carbon-hydrogen stretch but distinguishable by its significantly greater breadth.

The alkyl carbon-hydrogen stretches appear as strong absorptions in the 3000-2850 wavenumber region [13] [14] [15], representing the multiple methyl and methylene groups comprising the fatty acid backbone. These absorptions provide confirmation of the aliphatic nature of the carbon chain.

Functional GroupFrequency Range (cm⁻¹)IntensityNotesReference
Terminal Alkyne C-H stretch~3300Strong (s)Sharp, characteristic peak [13] [14] [15]
Alkyne C≡C stretch2150-2100Weak-Medium (w-m)Often weak due to low polarity [13] [14] [15]
Carboxylic Acid C=O stretch1730-1700Strong (s)Characteristic acid stretch [13] [14] [15]
Carboxylic Acid O-H stretch3300-2400Medium-broad (m, br)Very broad absorption [13] [14] [15]
Alkyl C-H stretch3000-2850Strong (s)Multiple C-H vibrations [13] [14] [15]

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 13-tetradecynoic acid provides detailed structural information through characteristic fragmentation pathways that reflect both the fatty acid backbone and the terminal alkyne functionality. Electron impact ionization generates reproducible fragmentation patterns that enable structural elucidation and confirm molecular weight.

The molecular ion peak [M]⁺ appears at mass-to-charge ratio 224, corresponding to the molecular weight of the compound [17] [18] [19]. The intensity of this peak varies depending on instrumental conditions and sample preparation, but it provides definitive molecular weight confirmation when observed.

Loss of the carboxyl group represents a common fragmentation pathway, producing an ion at mass-to-charge ratio 179 [M-45]⁺ through elimination of the COOH unit [17] [18] [19]. This fragmentation pattern is characteristic of carboxylic acids and provides structural confirmation of the acid functionality.

McLafferty rearrangement processes generate various alkyl fragment ions that provide information about the carbon chain length and branching patterns [17] [18] [19]. These rearrangements are particularly valuable for confirming the fourteen-carbon chain length and distinguishing from other fatty acid homologs.

Alkyne-specific fragmentations produce diagnostic ions that reflect the position and nature of the triple bond [17] [18] [19]. The terminal alkyne functionality influences fragmentation patterns in ways that distinguish the compound from saturated fatty acids or those containing different unsaturation patterns.

Sequential methylene loss generates a series of fragment ions differing by 14 mass units, providing information about the hydrocarbon chain length and structure [17] [18] [19]. This fragmentation pattern is common to fatty acids and confirms the aliphatic nature of the carbon skeleton.

Fragment Typem/z (Expected)Relative IntensityDiagnostic ValueReference
Molecular ion [M]⁺224VariableMolecular weight confirmation [17] [18] [19]
Loss of carboxyl group [M-45]⁺179ModerateLoss of COOH [17] [18] [19]
McLafferty rearrangementVarious alkyl fragmentsVariableChain identification [17] [18] [19]
Alkyne-specific fragmentsSpecific to alkyne positionDiagnosticAlkyne position [17] [18] [19]
Hydrocarbon chain fragmentsSequential CH₂ lossesVariableChain length [17] [18] [19]

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

224.177630004 g/mol

Monoisotopic Mass

224.177630004 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

13-Tetradecynoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023
1: Boni FI, Prezotti FG, Cury BS. Gellan gum microspheres crosslinked with trivalent ion: effect of polymer and crosslinker concentrations on drug release and mucoadhesive properties. Drug Dev Ind Pharm. 2016 Aug;42(8):1283-90. doi: 10.3109/03639045.2015.1125915. Epub 2016 Jan 29. PubMed PMID: 26616390.
2: Van Haute D, Longmate JM, Berlin JM. Controlled Assembly of Biocompatible Metallic Nanoaggregates Using a Small Molecule Crosslinker. Adv Mater. 2015 Sep 16;27(35):5158-64. doi: 10.1002/adma.201501602. Epub 2015 Jul 24. PubMed PMID: 26208123; PubMed Central PMCID: PMC4567412.
3: Rao Z, Sasaki M, Taguchi T. Development of amphiphilic, enzymatically-degradable PEG-peptide conjugate as cell crosslinker for spheroid formation. Colloids Surf B Biointerfaces. 2013 Jan 1;101:223-7. doi: 10.1016/j.colsurfb.2012.06.033. Epub 2012 Jul 4. PubMed PMID: 23010023.

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